molecular formula C15H17N3O B3316766 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea CAS No. 954568-55-9

3-[4-(1-Aminoethyl)phenyl]-1-phenylurea

Cat. No. B3316766
CAS RN: 954568-55-9
M. Wt: 255.31 g/mol
InChI Key: RIGUJORUUQXWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1-Aminoethyl)phenyl]-1-phenylurea is a chemical compound that is widely used in scientific research. It is a derivative of phenylurea, which is a class of organic compounds that contain a urea group attached to a phenyl ring. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of research applications. In

Scientific Research Applications

Environmental Fate of Phenylurea Herbicides

Phenylurea herbicides are widely used in agriculture for weed control in cereal crops. Their environmental fate is of major importance due to their detection in soil and water, often above the threshold concentrations imposed by legislation. Biodegradation plays a pivotal role in the natural attenuation of these herbicides in agricultural soils. Recent advances have highlighted the microbial aspects of degradation, including metabolic pathways, and factors controlling the biodegradation process of phenylurea herbicides (Hussain et al., 2015).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid and its phenolic analogs, structurally related to phenylurea through the phenyl ring, have shown significant anticancer potentials. The reactivity of cinnamic acids has been explored in medicinal research, demonstrating their applications as traditional and synthetic antitumor agents. This review highlights the synthesis, biological evaluation, and antitumor efficacy of various cinnamic acid derivatives (De et al., 2011).

Chlorogenic Acid (CGA) Pharmacological Review

Phenolic acids, including Chlorogenic Acid (CGA), have garnered attention for their diverse biological and pharmacological effects. CGA, found in green coffee extracts and tea, demonstrates antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities among others. Its role in modulating lipid and glucose metabolism suggests its potential in treating metabolic disorders such as diabetes and obesity (Naveed et al., 2018).

Toxicity Mechanisms of Phenylurea Herbicides in Non-Target Species

Investigations into the biological effects of phenylurea herbicides on non-target animals, such as fish and amphibians, have been synthesized, particularly focusing on diuron and linuron. These studies suggest adverse effects at concentrations lower than previously considered acutely lethal, highlighting a need for further research into the sub-lethal impacts and mechanisms of toxicity of phenylurea compounds in aquatic environments (Marlatt & Martyniuk, 2017).

Discovery of Antineoplastic Agents

A review of the discovery and development of a series of compounds, including 1-[4-2-aminoethoxy)phenylcarbonyl]- 3,5-bis-(benzylidene)-4-piperidones, outlines their potential as antineoplastic drug candidates. Highlighting their cytotoxic properties and tumor-selective toxicity, this series of compounds provides insight into the ongoing search for effective cancer therapies (Hossain et al., 2020).

properties

IUPAC Name

1-[4-(1-aminoethyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11(16)12-7-9-14(10-8-12)18-15(19)17-13-5-3-2-4-6-13/h2-11H,16H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGUJORUUQXWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1-Aminoethyl)phenyl]-1-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea
Reactant of Route 2
Reactant of Route 2
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea
Reactant of Route 5
Reactant of Route 5
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea
Reactant of Route 6
Reactant of Route 6
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.